tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260763-61-8
VCID: VC0088437
InChI: InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O
Molecular Formula: C17H21ClN2O3
Molecular Weight: 336.816

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.: 1260763-61-8

Cat. No.: VC0088437

Molecular Formula: C17H21ClN2O3

Molecular Weight: 336.816

* For research use only. Not for human or veterinary use.

tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate - 1260763-61-8

Specification

CAS No. 1260763-61-8
Molecular Formula C17H21ClN2O3
Molecular Weight 336.816
IUPAC Name tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
Standard InChI Key AFRLTYMRDKUJRE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O

Introduction

Chemical Identity and Basic Properties

Chemical Identification

tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is uniquely identified by its CAS registry number 1260763-61-8. This spirocyclic compound contains an indoline unit and a piperidine ring connected through a spiro carbon atom. The compound features a chlorine substituent at the 7-position of the indoline ring system, along with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen .

Physicochemical Properties

The compound possesses distinct physicochemical properties that define its behavior in various chemical environments. These properties have been determined through a combination of experimental measurements and computational predictions.

Table 1: Physicochemical Properties of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

PropertyValueDetermination Method
Molecular FormulaC₁₇H₂₁ClN₂O₃Experimental
Molecular Weight336.81 g/molCalculated
Boiling Point497.5±45.0 °CPredicted
Density1.30±0.1 g/cm³Predicted
Recommended Storage Temperature2-8°CExperimental
pKa12.63±0.20Predicted

The compound's relatively high boiling point reflects its molecular weight and the presence of intermolecular forces, particularly hydrogen bonding capabilities through the amide functionality . The predicted density of 1.30±0.1 g/cm³ is consistent with other similarly structured compounds containing chlorine substituents and heterocyclic ring systems.

Structural Features and Analysis

Molecular Architecture

The defining structural feature of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is its spirocyclic core. This arrangement creates a three-dimensional structure where the indoline and piperidine rings are connected through a single carbon atom, specifically the 3-position of the indoline and the 4'-position of the piperidine . This spiro configuration imparts distinctive conformational constraints that influence the compound's biological and chemical behaviors.

Functional Groups and Reactivity Centers

Several key functional groups within the molecule contribute to its chemical reactivity and potential applications:

  • The 2-oxo group of the indoline creates an amide functionality

  • The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen

  • The 7-chloro substituent on the aromatic ring provides opportunities for further functionalization

  • The NH group of the indoline moiety offers hydrogen bonding capabilities

These functional groups create multiple sites for potential chemical transformations, making the compound valuable in synthetic chemistry applications.

Structural Comparison with Related Compounds

The compound belongs to a family of chlorinated spiro[indoline-3,4'-piperidine] derivatives that differ primarily in the position of the chloro substituent on the indoline ring.

Table 2: Comparison of Structurally Related Compounds

CompoundCAS NumberPosition of Chloro SubstituentStructural Similarity Score*
tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate1260763-61-87-positionReference compound
tert-Butyl 6-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate1445603-41-76-position0.96
tert-Butyl 5-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate2103402-31-75-position0.94
tert-Butyl 4-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate1707602-35-44-position0.90

*Similarity scores based on molecular structural comparisons

These structural variations, particularly the position of the chloro substituent, can significantly influence the electronic properties, reactivity, and potential biological activities of the compounds.

Synthesis Approaches

General Synthetic Strategy

The synthesis of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves a multi-step approach. Based on established synthetic protocols for similar spirocyclic compounds, the synthesis likely involves the formation of the spirocyclic core through dianion alkylation strategies. This approach allows for the stereoselective construction of the quaternary carbon center that serves as the spiro junction.

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